molecular formula C13H10F3NO B12065528 5-Amino-2-(trifluoromethoxy)biphenyl

5-Amino-2-(trifluoromethoxy)biphenyl

Cat. No.: B12065528
M. Wt: 253.22 g/mol
InChI Key: STNQXKOBUIVMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(trifluoromethoxy)biphenyl is an organic compound with the molecular formula C13H10F3NO. It is a biphenyl derivative where an amino group is substituted at the 5-position and a trifluoromethoxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Amino-2-(trifluoromethoxy)biphenyl involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

5-Amino-2-(trifluoromethoxy)biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5-Amino-2-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and stability. These interactions can affect the compound’s binding affinity and activity at target sites, influencing its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(trifluoromethoxy)biphenyl: Similar structure but different substitution pattern.

    2-Amino-4-(trifluoromethoxy)biphenyl: Another isomer with a different position of the trifluoromethoxy group.

    2-Amino-3-(trifluoromethoxy)biphenyl: Yet another isomer with a distinct substitution pattern.

Uniqueness

5-Amino-2-(trifluoromethoxy)biphenyl is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

3-phenyl-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-6-10(17)8-11(12)9-4-2-1-3-5-9/h1-8H,17H2

InChI Key

STNQXKOBUIVMDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.